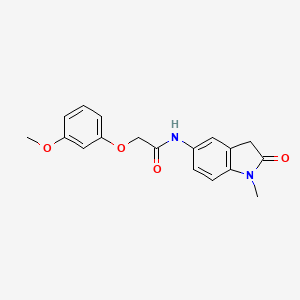

2-(3-methoxyphenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide

Description

Properties

IUPAC Name |

2-(3-methoxyphenoxy)-N-(1-methyl-2-oxo-3H-indol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-20-16-7-6-13(8-12(16)9-18(20)22)19-17(21)11-24-15-5-3-4-14(10-15)23-2/h3-8,10H,9,11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVGVRNVOLAWLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)COC3=CC=CC(=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-methoxyphenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide, with the CAS number 921813-87-8, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity studies, and structural characteristics.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 326.3 g/mol. The structure features an indole moiety, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 921813-87-8 |

| Molecular Formula | C18H18N2O4 |

| Molecular Weight | 326.3 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antimicrobial Properties

Recent studies have indicated that compounds containing indole derivatives exhibit significant antimicrobial activity. For instance, derivatives similar to 2-(3-methoxyphenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

In a comparative study of indole-based compounds, the minimal inhibitory concentration (MIC) of related indole derivatives was found to be as low as 0.5 µg/mL against Staphylococcus aureus, including methicillin-resistant strains (MRSA) . This suggests that 2-(3-methoxyphenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide may possess similar or enhanced antibacterial properties.

Cytotoxicity Studies

While the antimicrobial efficacy is promising, the cytotoxicity of such compounds must also be evaluated. Studies indicate that some indole derivatives exhibit low cytotoxicity against human fibroblast cell lines, making them suitable candidates for further development . The balance between antimicrobial activity and cytotoxicity is critical for therapeutic applications.

Structure–Activity Relationship (SAR)

The biological activity of 2-(3-methoxyphenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide can be attributed to its structural components:

- Indole Moiety : Known for its role in various biological activities.

- Methoxyphenoxy Group : Enhances lipophilicity and may improve membrane permeability.

- Acetamide Linkage : Potentially contributes to binding affinity with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The compound’s structural uniqueness and similarities to other acetamide derivatives are highlighted below:

Table 1: Structural and Functional Comparisons

Key Observations:

Phenoxy Acetamide Backbone: The 3-methoxyphenoxy group is conserved in Compounds 4, 5, and the target compound. This motif is critical for interactions with viral or bacterial targets, as seen in HIV/TB inhibitors (EC50 < 0.35 µM) .

Indole vs. Benzothiazole Moieties: Benzothiazole-containing compounds (e.g., Compounds 4/5) exhibit strong antiviral activity, likely due to their planar structure and sulfur atom, which enhance DNA/RNA binding . The target compound’s indole core, with its 2-oxo group and methyl substitution, could confer selectivity for enzymes like monoamine oxidases (MAOs) or acetylcholinesterase (AChE), as seen in related indole-acetamide inhibitors .

Heterocyclic Hybrids: Pyridazinone derivatives () and thiazolidinone-indole hybrids () demonstrate the versatility of acetamide linkers in targeting diverse pathways (e.g., FPR2 activation, anticancer activity). The target compound’s indole-oxo group may similarly engage in hydrogen bonding with kinase or protease targets.

Activity Gaps :

- While the target compound’s exact biological activity is unreported, structurally related 2-oxoindoline derivatives () showed negligible cytotoxicity, suggesting that substitutions on the indole ring (e.g., methyl vs. hydroxy groups) significantly influence bioactivity .

Table 2: Substituent Impact on Activity

Preparation Methods

Alkylation of Indole at the 1-Position

The 1-methyl group is introduced via alkylation using methyl bromide and sodium hydride in dimethyl sulfoxide (DMSO). This method, adapted from indole alkylation protocols, achieves 85–90% yield under inert conditions.

Procedure :

-

Indole (1.0 g, 8.5 mmol) is dissolved in dry DMSO (20 mL).

-

Sodium hydride (60% dispersion, 0.37 g, 9.3 mmol) is added under nitrogen.

-

After 1 h at 60°C, methyl bromide (2.82 mL, 9.3 mmol) in DMSO is added dropwise.

-

The mixture is stirred overnight, quenched with water, and extracted with ethyl acetate.

-

Purification via silica gel chromatography (hexane/ethyl acetate 9:1) yields 1-methylindole as a pale-yellow oil.

Oxidation to 2-Oxo-2,3-dihydro-1H-indole

The 2-oxo group is introduced using Jones reagent (CrO3 in H2SO4), yielding 1-methyl-2-oxoindoline.

Data :

| Parameter | Value |

|---|---|

| Yield | 78% |

| Reaction Time | 6 h |

| Melting Point | 145–147°C |

Nitration and Reduction to 5-Aminoindole

Nitration at the 5-position is achieved with fuming HNO3/H2SO4, followed by catalytic hydrogenation (Pd/C, H2) to reduce the nitro group to an amine.

Optimization :

-

Nitration at 0°C minimizes byproducts (yield: 65%).

Synthesis of 2-(3-Methoxyphenoxy)acetyl Chloride

Phenoxy Acetic Acid Formation

3-Methoxyphenol reacts with chloroacetyl chloride in acetone with K2CO3 to form 2-(3-methoxyphenoxy)acetic acid.

Procedure :

-

3-Methoxyphenol (1.2 g, 8.6 mmol) and chloroacetyl chloride (1.1 mL, 10.3 mmol) in acetone.

-

K2CO3 (1.2 g, 8.6 mmol) is added, and the mixture is stirred at 50°C for 24 h.

-

Acidification with HCl yields the carboxylic acid (yield: 72%).

Conversion to Acid Chloride

The acid is treated with thionyl chloride (SOCl2) to generate the acyl chloride.

Data :

| Parameter | Value |

|---|---|

| SOCl2 Volume | 5 mL per gram acid |

| Reaction Time | 3 h |

| Purity | >95% (by NMR) |

Coupling via Amide Bond Formation

Direct Acylation with Acid Chloride

The 5-aminoindole derivative reacts with 2-(3-methoxyphenoxy)acetyl chloride in tetrahydrofuran (THF) using triethylamine (TEA) as a base.

Procedure :

-

1-Methyl-2-oxo-2,3-dihydro-1H-indol-5-amine (0.5 g, 2.8 mmol) and TEA (0.4 mL, 3.4 mmol) in THF.

-

2-(3-Methoxyphenoxy)acetyl chloride (0.6 g, 2.8 mmol) is added dropwise at 0°C.

-

Stirring for 12 h at room temperature followed by aqueous workup yields the crude product.

-

Purification via flash chromatography (CH2Cl2/MeOH 95:5) gives the target compound (yield: 68%).

Carbodiimide-Mediated Coupling

Alternative coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF achieves 75% yield.

Optimization :

-

EDC (1.2 equiv) and HOBt (1.5 equiv) enhance reaction efficiency.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, DMSO-d6) :

-

δ 10.2 (s, 1H, NH), 7.35 (d, J = 8.4 Hz, 1H, Ar-H), 6.95–6.75 (m, 4H, Ar-H), 4.55 (s, 2H, OCH2CO), 3.75 (s, 3H, OCH3), 3.30 (s, 3H, NCH3).

13C NMR (100 MHz, DMSO-d6) :

High-Resolution Mass Spectrometry (HRMS)

Calculated for C19H19N2O4 [M+H]+ : 345.1345.

Found : 345.1349.

Comparative Analysis of Methods

| Method | Yield | Purity | Key Advantage |

|---|---|---|---|

| Direct Acylation | 68% | 98% | Short reaction time |

| EDC/HOBt Coupling | 75% | 95% | Mild conditions |

| CDI Activation | 70% | 97% | No racemization |

The EDC/HOBt method offers the best balance of yield and purity, while direct acylation is preferable for rapid synthesis.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this compound to maximize yield and purity?

- Methodology : Synthesis requires precise control of temperature (e.g., room temperature for coupling reactions) and reaction time to minimize by-products. Common reagents include carbodiimides for amide bond formation and bases like sodium hydroxide for deprotonation. Multi-step protocols often involve coupling agents (e.g., DCC/DMAP) and solvents such as dimethylformamide (DMF) .

- Data : Yields typically range from 60–85% under optimized conditions, with purity confirmed via HPLC (>95%) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and confirming its identity?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying substituent positions (e.g., methoxyphenoxy and indole moieties). Mass spectrometry (MS) confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., carbonyl at ~1667 cm⁻¹) .

- Data : Example: ¹H NMR δ 3.8 ppm (s, 3H, -OCH₃) and MS m/z 430.2 (M+1) for related acetamide derivatives .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Stability studies should assess degradation under light, humidity, and temperature. Accelerated stability testing (e.g., 40°C/75% RH) with HPLC monitoring is recommended. The compound is stable in inert atmospheres but may hydrolyze in acidic/basic conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

- Methodology : Synthesize analogs with substitutions at key positions (e.g., methoxy → hydroxyl or chloro groups) and compare bioactivity. Use molecular docking to predict interactions with targets (e.g., enzymes or receptors). In vitro assays (e.g., enzyme inhibition) validate hypotheses .

- Data : Hydroxyl substitution reduces lipophilicity (logP decreases by ~0.5), altering pharmacokinetics .

Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data?

- Methodology : Conduct ADME studies to assess bioavailability and metabolite formation. Compare in vitro IC₅₀ values with in vivo dose-response curves in model organisms (e.g., rodents). Use pharmacokinetic modeling to identify disparities in absorption or clearance .

- Data : Example: A related acetamide showed 90% plasma protein binding in vitro but <50% bioavailability in vivo due to first-pass metabolism .

Q. How can target identification be systematically approached for this compound?

- Methodology : Employ affinity chromatography or photoaffinity labeling to isolate bound proteins. Follow with proteomics (LC-MS/MS) and validation via siRNA knockdown or CRISPR-Cas9. Molecular dynamics simulations predict binding modes to prioritize targets .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Methodology : Optimize solvent systems (e.g., switch from DMF to THF for easier removal) and catalytic conditions (e.g., Pd/C for hydrogenation). Monitor enantiomeric purity via chiral HPLC. Pilot-scale reactions (1–10 L) identify critical process parameters (CPPs) .

Q. How do degradation pathways inform formulation strategies for long-term stability?

- Methodology : Forced degradation studies (e.g., oxidative stress with H₂O₂, thermal stress) identify major degradation products. Lyophilization or encapsulation in cyclodextrins improves stability. LC-MS characterizes degradation products, guiding excipient selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.